molecular formula C77H138F4NO24P B8075152 Tfp-peg13-dspe

Tfp-peg13-dspe

Cat. No.: B8075152
M. Wt: 1568.9 g/mol
InChI Key: RILLZKZQGNQTCL-GMHPVODTSA-N
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Description

Evolution and Significance of PEGylated Lipids in Research

The evolution of PEGylated lipids is closely tied to the need for improved drug delivery systems. Early liposomal formulations faced challenges such as rapid clearance by the reticuloendothelial system (RES) and poor stability in biological fluids. nih.gov The advent of PEGylation, initially explored in the 1970s, provided a solution by creating a hydrophilic shield around lipid nanoparticles, effectively reducing opsonization and prolonging circulation time. nih.govresearchgate.net This "stealth" property was a critical breakthrough, enabling the development of long-circulating liposomes and other nanocarriers. researchgate.netnews-medical.net

The significance of PEGylated lipids in research lies in their ability to enhance the performance of lipid-based delivery systems. They contribute to colloidal stability, prevent aggregation, and improve the biodistribution of encapsulated therapeutics. acs.orgacs.org Furthermore, the terminal end of the PEG chain can be functionalized with various chemical groups, allowing for the attachment of targeting ligands, imaging agents, or other molecules. axispharm.comcaymanchem.comnih.govnih.gov This functionalization capability has opened up new avenues for targeted drug delivery and advanced biomaterial design.

Overview of Tfp-PEG13-DSPE as a Multifunctional Chemical Entity

This compound is a specifically engineered PEGylated lipid composed of three key components: Distearoylphosphatidylethanolamine (DSPE), a polyethylene (B3416737) glycol chain with 13 ethylene (B1197577) glycol units (PEG13), and a tetrafluorophenyl (Tfp) ester group at the distal end of the PEG chain. axispharm.comsigmaaldrich.com

The DSPE component provides the hydrophobic anchor that facilitates the incorporation of the molecule into lipid membranes, such as those of liposomes or LNPs. axispharm.comaxispharm.com DSPE is a saturated phospholipid with two 18-carbon stearoyl chains, contributing to the structural integrity and stability of the lipid bilayer. nih.govnih.gov

The PEG13 chain serves as a flexible, hydrophilic spacer that extends from the lipid bilayer surface into the aqueous environment. axispharm.com The length of the PEG chain (indicated by the '13' in PEG13) influences the hydrodynamic radius and stealth properties of the resulting nanoparticles. cas.orgissuu.com PEGylation generally improves solubility and reduces non-specific interactions with biological components. axispharm.comissuu.com

The defining feature of this compound is the terminal tetrafluorophenyl ester group. axispharm.comsigmaaldrich.com This group is a highly reactive activated ester, particularly towards primary amines. sigmaaldrich.com This reactivity makes this compound a valuable tool for conjugating amine-containing molecules, such as peptides, proteins, antibodies, or other ligands, to the surface of lipid nanoparticles or other lipid structures. axispharm.comsigmaaldrich.commedchemexpress.comresearchgate.netchemrxiv.org The Tfp ester group reacts readily under mild conditions, allowing for efficient bioconjugation. sigmaaldrich.com

The molecular weight of this compound (specifically Tfp-dPEG®13-DSPE) is approximately 1568.88 g/mol , and it is typically available as a solid or viscous liquid with high purity (≥90%). sigmaaldrich.com Its structure allows it to act as a micelle building block and a cross-linking or payload delivery reagent in research settings. sigmaaldrich.com

Current Research Trajectories and Future Directions in this compound Studies

Current academic research utilizing this compound primarily focuses on its application as a versatile conjugation handle for creating functionalized lipid-based nanocarriers. Researchers are exploring its use in:

Targeted Drug Delivery Systems: By conjugating targeting ligands (e.g., antibodies, peptides, folate) to the Tfp group, researchers can direct lipid nanoparticles specifically to cells or tissues of interest, potentially improving therapeutic efficacy and reducing off-target effects. axispharm.comnih.govnih.gov

Surface Modification of Liposomes and Nanoparticles: this compound is used to modify the surface properties of liposomes and other nanoparticles, enabling the attachment of various molecules for diverse research purposes, such as enhanced cellular uptake or altered biodistribution. axispharm.comresearchgate.net Studies have investigated potential cross-reactions when using activated lipids like this compound during the preparation of liposomal formulations containing active pharmaceutical ingredients. researchgate.netmdpi.com

Development of Novel Biomaterials: The ability to easily conjugate molecules via the Tfp ester allows for the creation of complex, multi-functional lipid assemblies and biomaterials with tailored properties for various research applications, including gene therapy and imaging studies. axispharm.com

PROTAC Linker Chemistry: this compound has been identified as a PEG-based PROTAC linker, indicating its potential role in the synthesis of proteolysis targeting chimeras (PROTACs) for targeted protein degradation studies. medchemexpress.commedchemexpress.cn

Future directions in this compound research are likely to involve further optimization of conjugation strategies, exploration of new targeting ligands and payloads, and investigation of its behavior in increasingly complex biological models. Understanding and mitigating potential off-target reactions during formulation remains an important area of study. researchgate.net The continued evolution of PEGylated lipid design, including variations in PEG length, architecture (e.g., branched PEGs), and lipid anchoring groups, will also influence the future applications of this compound and similar functionalized lipids in academic research. caymanchem.comcas.org The development of more sophisticated analytical techniques will be crucial for the detailed characterization and validation of conjugates formed using this compound. caymanchem.comchemrxiv.org

While this article focuses on academic research applications, the insights gained from these studies contribute to the broader understanding of functionalized PEGylated lipids, potentially paving the way for future translational applications.

Properties

IUPAC Name

[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H138F4NO24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-72(84)102-66-68(105-73(85)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)67-104-107(87,88)103-40-37-82-71(83)35-38-89-41-43-91-45-47-93-49-51-95-53-55-97-57-59-99-61-63-101-64-62-100-60-58-98-56-54-96-52-50-94-48-46-92-44-42-90-39-36-74(86)106-77-75(80)69(78)65-70(79)76(77)81/h65,68H,3-64,66-67H2,1-2H3,(H,82,83)(H,87,88)/t68-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILLZKZQGNQTCL-GMHPVODTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H138F4NO24P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1568.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Chemical Architecture

Constituent Components and Their Distinctive Functional Roles

Distearoyl Phosphatidylethanolamine (B1630911) (DSPE) is a saturated phospholipid derived from stearic acid. It features two 18-carbon fatty acyl chains attached to a phosphatidylethanolamine headgroup. nih.govsigmaaldrich.com This lipid moiety serves as a robust hydrophobic anchor within the Tfp-PEG13-DSPE structure. Due to its long hydrocarbon chains, DSPE readily integrates into lipid bilayers, such as those found in liposomes, micelles, or cell membranes. axispharm.combiochempeg.comaxispharm.com This anchoring ability is critical for incorporating the entire conjugate into lipid-based delivery systems, providing structural stability and allowing the hydrophilic PEG chain to be displayed on the surface of the nanocarrier. nih.govbiochempeg.com The C18 chains of DSPE provide effective anchoring, contributing to prolonged circulation times of lipid nanoparticles. nih.govrsc.orgrsc.org

The Poly(ethylene glycol) (PEG) chain, specifically PEG13 in this compound indicating an average of 13 repeating ethylene (B1197577) glycol units, acts as a flexible, hydrophilic spacer. PEG is a non-ionic, biocompatible polymer known for its high water solubility. biochempeg.comaxispharm.com When conjugated to lipids like DSPE and incorporated into nanoparticles, the PEG chain extends into the aqueous environment, creating a hydrated shell around the particle. rsc.orgacs.org This hydrophilic layer is instrumental in conferring "stealth" properties to the nanocarrier. axispharm.comresearchgate.netbiochempeg.comcreative-biostructure.com By increasing the hydrophilicity of the surface, PEGylation reduces the adsorption of opsonin proteins from the bloodstream, thereby minimizing recognition and uptake by the mononuclear phagocytic system (MPS), such as macrophages. biochempeg.comrsc.orgcreative-biostructure.comnih.govacs.org This evasion of the MPS leads to significantly prolonged circulation half-life of the nanocarriers in vivo. nih.govbiochempeg.comrsc.orgbiochempeg.comresearchgate.net The length and density of the PEG chain are key factors influencing the extent of the stealth effect and the conformation of the PEG layer. rsc.orgacs.orgacs.org

The 2,2,2-Trifluoroethoxy (TFP) group is present as an activated ester at the terminal end of the PEG chain in this compound. This functional group is highly reactive towards primary amine groups, making it a valuable tool for covalent conjugation. sigmaaldrich.comaxispharm.comprecisepeg.combroadpharm.combroadpharm.comlabcompare.com The activated ester allows for the facile attachment of various molecules, such as targeting ligands, antibodies, peptides, or fluorescent dyes, to the surface of lipid nanoparticles or other structures incorporating the DSPE-PEG backbone. axispharm.comcreative-biostructure.com This functionalization capability is essential for developing targeted drug delivery systems or creating modified surfaces for specific applications.

Poly(ethylene glycol) (PEG13) as a Hydrophilic Spacer and Stealth Modifier

Comparative Analysis of TFP Ester Reactivity in Activated Ester Chemistry

Activated esters, such as TFP esters, are commonly used in bioconjugation reactions to react with nucleophiles, particularly amines, to form stable amide bonds. The reactivity and stability of the activated ester are critical factors influencing the efficiency and specificity of the conjugation.

TFP esters are often compared to N-Hydroxysuccinimide (NHS) esters, another widely used class of amine-reactive activated esters. Research indicates that TFP esters demonstrate greater hydrolytic stability compared to NHS esters, particularly in aqueous solutions and at higher pH values. precisepeg.comthieme-connect.comnih.gov The rate of hydrolysis, a competing side reaction that deactivates the ester, is lower for TFP esters than for NHS esters across a range of pH values, with the difference becoming more pronounced at elevated pH. nih.gov For instance, at pH 10, TFP surfaces exhibited an almost 10-fold longer half-life compared to NHS surfaces. nih.gov This enhanced stability of TFP esters can be advantageous in reactions performed in aqueous buffers or requiring longer reaction times, as it reduces the loss of reactive groups to hydrolysis. precisepeg.combroadpharm.combroadpharm.com

Regarding reactivity towards amines, some studies suggest that TFP esters can be as reactive as or even more reactive than NHS esters in certain conditions. precisepeg.com However, other studies indicate that NHS esters might show greater reactivity in specific reaction systems or pH ranges. thieme-connect.com For example, one study showed that NHS esters had greater reactivity than TFP esters in reactions with (2-phenylethyl)amine under specific buffer conditions. thieme-connect.com The optimal pH for conjugating TFP esters to amines in aqueous media is reported to be greater than 7.5, while NHS esters favor a range of 7.0-7.2. precisepeg.com

A potential drawback of TFP esters compared to NHS esters is their generally lower water solubility due to the hydrophobic nature of the trifluorophenoxy group. precisepeg.com This can necessitate the use of co-solvents like DMF or acetonitrile (B52724) in aqueous reactions to ensure sufficient solubility of the TFP-activated compound. precisepeg.com In situations where organic solvents are restricted, NHS esters might be considered more suitable. precisepeg.com Despite this, the superior hydrolytic stability of TFP esters makes them valuable alternatives to NHS esters in many applications requiring conjugation in aqueous environments. precisepeg.comthieme-connect.com

Table 1: Comparison of TFP and NHS Ester Properties

PropertyTFP EsterNHS Ester
Reactivity towards AminesHigh; optimal pH > 7.5 in aqueous media precisepeg.comHigh; optimal pH 7.0-7.2 in aqueous media precisepeg.com
Hydrolytic StabilityGreater than NHS ester precisepeg.comthieme-connect.comnih.govLower than TFP ester precisepeg.comthieme-connect.comnih.gov
Water SolubilityGenerally lower precisepeg.comGenerally higher precisepeg.com
Competing HydrolysisLess susceptible nih.govMore susceptible nih.gov

Table 2: Hydrolysis Half-life Comparison at Different pH Values

pHTFP Surface Half-lifeNHS Surface Half-life
7.0~1.9x longer than NHS nih.gov-
8.0~3.0x longer than NHS nih.gov-
10.0~10x longer than NHS nih.gov~39 minutes nih.gov

Note: Data in Table 2 is derived from studies using TFP and NHS functionalized surfaces reacting with amine-modified oligonucleotides. nih.gov

Nucleophilic Reaction Mechanisms with Primary Amines and Alcohols

The pentafluorophenyl (PFP) ester moiety of this compound is an activated ester, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is central to its use in conjugating the DSPE-PEG scaffold to molecules containing suitable nucleophilic functional groups, primarily primary amines and, under certain conditions, alcohols. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon and stabilizes the leaving group (pentafluorophenoxide), facilitating nucleophilic acyl substitution reactions thieme-connect.de.

Reaction Mechanism with Primary Amines

Primary amines (R-NH₂) are strong nucleophiles that readily react with activated esters like the PFP ester on this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism, typically involving the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the PFP ester. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbonyl group, or to a basic species in the reaction mixture.

Leaving Group Elimination: The negatively charged oxygen (alkoxide) reforms the carbonyl double bond, and the pentafluorophenoxide anion is expelled as the leaving group.

This process results in the formation of a stable amide bond between the primary amine and the carbonyl carbon derived from the this compound, releasing pentafluorophenol (B44920) as a byproduct. thieme-connect.dechemistrysteps.com

PFP esters are widely utilized for conjugating to primary amines on biomolecules such as proteins and peptides, as they are generally less prone to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions in aqueous or partially aqueous environments broadpharm.comwikipedia.orgbroadpharm.com. Typical reaction conditions for the conjugation of PEG PFP esters with primary amines involve incubation at temperatures ranging from 4°C to 37°C, within a pH range of 7 to 9, for reaction times that can vary from a few minutes to overnight broadpharm.combroadpharm.com. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the PFP ester broadpharm.combroadpharm.com.

Reaction Mechanism with Alcohols

Alcohols (R-OH) can also act as nucleophiles and react with activated esters, although they are generally less nucleophilic than primary amines. The reaction with alcohols is a transesterification process, where the alcohol displaces the pentafluorophenoxide leaving group to form a new ester linkage. The mechanism is analogous to the reaction with amines:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the PFP ester, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the incoming alcohol to the pentafluorophenoxide leaving group or a base.

Leaving Group Elimination: The alkoxide oxygen reforms the carbonyl double bond, and the pentafluorophenoxide anion is eliminated.

This reaction yields a new ester bond and pentafluorophenol. While PFP esters are reactive towards alcohols, the efficiency and rate of transesterification can be lower than aminolysis and may require specific conditions or catalysts depending on the nature of the alcohol and the desired outcome acs.orgresearchgate.net. For this compound, reaction with alcohols would typically result in the PEG chain being terminated with a new ester linkage instead of the original PFP ester.

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for Tfp-PEG13-DSPE Derivatives

The core synthesis of this compound typically involves the reaction between DSPE-PEG13-COOH or a similar carboxyl-terminated PEG-DSPE and a tetrafluorophenol activating agent. nanocs.net The TFP ester is a highly reactive functional group that readily reacts with nucleophiles, particularly primary amines, enabling the conjugation of various molecules to the PEGylated lipid. issuu.com

Linker integration strategies often involve forming a stable linkage between the DSPE phospholipid and the PEG chain, typically through an amide or ester bond. The PEG chain itself is then functionalized at its distal end with the reactive group, in this case, the TFP ester. axispharm.comnanocs.net The TFP group serves as an activated ester, allowing for straightforward derivatization by reacting with amine-containing molecules such as peptides, proteins, or targeting ligands. axispharm.comissuu.com This amine-reactive chemistry is a common strategy for attaching biomolecules to the surface of PEGylated liposomes or nanoparticles. axispharm.comnanocs.net

Optimizing reaction conditions is crucial for maximizing the yield of the desired this compound conjugate and minimizing byproduct formation. Factors such as temperature, reaction time, solvent system, and the molar ratios of reactants and catalysts play a significant role. While specific detailed protocols for this compound optimization were not extensively detailed in the search results, general principles of chemical reaction optimization apply. This can involve systematically varying parameters to identify conditions that favor the desired product formation. nih.gov Techniques like "One-Factor-at-a-Time" (OFAT) campaigns or more advanced self-optimization methods can be employed to achieve high yields and purity. nih.gov For instance, in some reactions, higher temperatures and longer reaction times might increase yield but could also lead to increased impurity formation. nih.gov

Strategies for Linker Integration and Functional Group Derivatization

Controlling Side Reactions and Byproduct Formation During Conjugation

During the conjugation of molecules to this compound, controlling side reactions and minimizing byproduct formation is essential for obtaining a pure and effective conjugate.

The highly reactive nature of the TFP ester makes it susceptible to unwanted cross-reactions with other reactive functional groups present in the reaction mixture, particularly when conjugating complex molecules like peptides or proteins that contain various amino acid side chains. researchgate.netresearchgate.net For example, activated esters can cross-react with amino and disulfide groups in macromolecular drugs. researchgate.net Strategies to address these cross-reactions include careful control of pH, reaction temperature, and reaction time. Using appropriate protecting groups for other reactive functionalities on the molecule being conjugated can also prevent unwanted side reactions. nih.gov

Phospholipid ester hydrolysis, particularly the hydrolysis of the fatty acid esters in the DSPE lipid, is a significant concern during the synthesis and manipulation of DSPE-PEG conjugates. nih.govanl.gov This hydrolysis can occur under acidic or basic conditions and can lead to the formation of lysolipids, which can affect the stability and properties of resulting nanocarriers. nih.govanl.govnih.govresearchgate.net Acidic conditions, often used in peptide synthesis and purification, have been shown to accelerate the rate of ester hydrolysis in DSPE-PEG. nih.govresearchgate.net To minimize hydrolysis, synthetic strategies may involve avoiding harsh acidic or basic conditions, especially during cleavage from solid supports or during purification steps like HPLC. nih.gov Using buffered conditions at neutral pH during conjugation reactions can help maintain the integrity of the phospholipid ester bonds. nih.gov

Addressing Cross-Reactions with Reactive Functional Groups

Advanced Purification Techniques for this compound Conjugates

Purification of this compound conjugates from reaction mixtures containing unreacted starting materials, reagents, and byproducts is critical for downstream applications. Various chromatographic techniques are commonly employed for this purpose.

Compound Information

Compound NamePubChem CID
DSPE92068
Polyethylene (B3416737) Glycol174
Tetrafluorophenol6945
This compoundNot readily available in standard databases with specific PEG13 length and TFP ester. Structure is described as (2R)-3-((((4,46-dioxo-46-(2,3,5,6-tetrafluorophenoxy)-7,10,13,16,19,22,25,28,31,34,37,40,43-tridecaoxa-3-azahexatetracontyl)oxy)(hydroxy) phosphoryl)oxy)propane-1,2-diyldistearate google.comchemrxiv.org

Data Tables

Based on the search results, specific quantitative data on yields or detailed reaction conditions for the synthesis of this compound were not consistently provided in a format suitable for generating detailed data tables within the scope of this article. The information found focused more on the general strategies, challenges, and analytical methods.

However, the search results did highlight the impact of conditions on related reactions or byproducts, which can be conceptually represented.

Conceptual Data Representation (Based on Search Findings):

Condition/FactorImpact on Yield (Conceptual)Impact on Purity (Conceptual)Relevant SectionSource(s)
Higher Temperature (Example Rxn)Increased nih.govDecreased (more impurities) nih.gov3.1.2 nih.gov
Longer Reaction Time (Example Rxn)Increased nih.govDecreased (more impurities) nih.gov3.1.2 nih.gov
Acidic Conditions (DSPE-PEG)N/ADecreased (hydrolysis) nih.govresearchgate.net3.2.2 nih.govresearchgate.net
Neutral Buffered ConditionsN/AIncreased (less hydrolysis) nih.gov3.2.2 nih.gov

This table is a conceptual representation based on the principles discussed in the search results regarding reaction optimization and hydrolysis, not a direct extraction of specific quantitative data for this compound synthesis yields under varied conditions.

High-Resolution Chromatographic Separation (e.g., RP-HPLC)

While the importance of purification in the synthesis of conjugates involving activated lipids like this compound is recognized, specific detailed protocols using high-resolution chromatographic separation methods such as RP-HPLC for the purification of this compound itself or its direct conjugates were not extensively detailed in the provided search results. General mention is made of the need for purification of conjugates prior to insertion into liposomes.

Impact of Purification on Conjugate Homogeneity

Purification plays a crucial role in ensuring the homogeneity of conjugates formed using this compound. Research indicates that purifying conjugates prior to their incorporation into liposomal preparations is important to prevent unspecific and uncontrolled reactions. This suggests that the removal of unreacted this compound, the unconjugated molecule, or reaction byproducts through purification steps contributes significantly to obtaining a more uniform conjugated product, thereby impacting the homogeneity of the final material used in formulations.

Rigorous Analytical Characterization of this compound Products and Conjugates

Thorough analytical characterization is essential to confirm the identity and purity of this compound conjugates. High-resolution mass spectrometry is a primary technique employed for this purpose nih.govmedchemexpress.com.

High-Resolution Mass Spectrometry for Molecular Identity Confirmation

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a key method for confirming the molecular identity of this compound conjugates nih.govmedchemexpress.com. Studies have utilized QToF mass spectrometers for this characterization nih.gov. Analysis of conjugates, such as those formed with peptides, reveals the presence of multiple charged ions, including [M+3H]³⁺, [M+4H]⁴⁺, and [M+5H]⁵⁺, depending on the conjugate's composition and the number of basic residues medchemexpress.com. Collision-induced dissociation (CID) is applied to these precursor ions to obtain product spectra, which provide structural information and further confirm the conjugate's identity medchemexpress.com. For instance, CID fragmentation of a Lip-PEG13-cR9K conjugate showed a characteristic loss of water medchemexpress.com. Similarly, HRMS and CID were used to characterize conjugates of this compound with insulin (B600854) and vancomycin (B549263), confirming the presence of the conjugated species and identifying fragments corresponding to the biomolecule, thus verifying the conjugate's identity.

Table 1: Examples of Mass Spectrometric Findings for this compound Conjugates

Conjugate ExampleIon Species Observed (Examples)Mass Spectrometry TechniqueKey FindingsSource
Lip-PEG13-cR9K[M+3H]³⁺, [M+4H]⁴⁺, [M+5H]⁵⁺HRMS (QToF, ESI), CIDMulti-charged ions observed; CID shows loss of water. nih.govmedchemexpress.com
This compound-Insulin[M+4H]⁴⁺ (conjugate)HRMSIdentification of conjugate ion alongside unmodified insulin.
This compound-Vancomycin[M+3H+CHO2H]³⁺ (conjugate)HRMS, CIDIdentification of conjugate ion; CID fragments confirm vancomycin presence.

Spectroscopic Methods for Structural Elucidation

Based on the provided search results, detailed information regarding the application of specific spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, for the structural elucidation of this compound or its conjugates was not available.

Supramolecular Assembly and Nanostructure Formation

Principles of Amphiphilic Self-Assembly Driven by Tfp-PEG13-DSPE

Amphiphilic molecules like DSPE-PEG13-TFP ester possess distinct hydrophobic and hydrophilic segments, which are the key determinants of their self-assembly behavior in a selective solvent, such as water. In an aqueous environment, the hydrophobic DSPE tails tend to minimize their contact with water, while the hydrophilic PEG head groups seek to maximize their interaction with the solvent. axispharm.comecust.edu.cnnih.gov This inherent conflict in solubility drives the molecules to aggregate spontaneously, forming ordered structures where the hydrophobic parts are shielded from the water, typically in the core of the assembly, and the hydrophilic parts are exposed to the aqueous phase. axispharm.comecust.edu.cnnih.govkinampark.com The specific structure formed (e.g., micelles, vesicles, lamellar phases) depends on factors such as the molecular geometry, concentration, temperature, and the balance between the volumes of the hydrophobic and hydrophilic segments, often described by the packing parameter. kinampark.comnih.govcore.ac.uk

Influence of Hydrophobic and Hydrophilic Segments on Self-Assembly

The hydrophobic DSPE segment, a saturated 18-carbon phospholipid, provides the necessary driving force for aggregation through hydrophobic interactions. axispharm.comresearchgate.net The two long acyl chains of DSPE sequester themselves away from the aqueous environment, forming the nonpolar core of the resulting nanostructure. axispharm.combroadpharm.com The hydrophilic PEG13 chain, with its repeating ethylene (B1197577) glycol units, confers water solubility and creates a hydrated corona around the hydrophobic core or the liposome (B1194612) surface. axispharm.comresearchgate.netnih.gov The length and molecular weight of the PEG chain significantly influence the self-assembly process and the properties of the resulting nanostructures, including their size, stability, and interactions with the biological environment. nih.govnih.gov For instance, a sufficiently long PEG chain can lead to the formation of micelles or, when incorporated into liposomes, provide a "stealth" property by reducing opsonization and prolonging circulation time. nih.govnih.govnanomedicine-rj.com The balance between the size and nature of the hydrophobic DSPE segment and the hydrophilic PEG13 segment dictates the curvature of the self-assembled structure. kinampark.comnih.gov

Formation and Characterization of this compound-Containing Micelles

DSPE-PEG conjugates, including those with PEG13 length, are known to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). researchgate.netnih.gov Micelles are typically spherical aggregates where the hydrophobic DSPE tails form a core, and the hydrophilic PEG chains form a surrounding corona that interfaces with the aqueous environment. researchgate.netnih.govnanomedicine-rj.com The low CMC of DSPE-PEG conjugates makes them particularly stable in biological fluids, resisting dissociation upon dilution. nih.gov

Characterization of DSPE-PEG13-TFP-containing micelles involves techniques such as dynamic light scattering (DLS) to determine particle size and size distribution (polydispersity index, PDI), and zeta potential measurements to assess the surface charge. nih.govmdpi.com Transmission electron microscopy (TEM) or cryo-TEM can provide visual confirmation of the micellar structure and morphology. nanomedicine-rj.commdpi.com The size of DSPE-PEG micelles is typically in the nanometer range, which is advantageous for various biomedical applications. nanomedicine-rj.commdpi.com Studies have shown that the ratio of DSPE-PEG to other components in a formulation can influence the particle size and zeta potential of the resulting nanoparticles. nih.govmdpi.com For instance, increasing the proportion of DSPE-PEG2k in certain self-assembling nanoparticles led to a decrease in particle size and PDI, along with an increase in zeta potential. nih.gov

Table 1: Influence of DSPE-PEG2k Ratio on Nanoparticle Characteristics (Example Data)

DSPE-PEG2k:Prodrug Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
6:4DecreasedDecreasedIncreased
7:3DecreasedDecreasedIncreased
8:2DecreasedDecreasedIncreased
9:1DecreasedDecreasedIncreased
10:0BaselineBaselineBaseline

Note: This table is illustrative, based on findings regarding DSPE-PEG2k in similar self-assembling systems nih.gov. Specific values for DSPE-PEG13-TFP would require dedicated experimental data.

Further characterization can include evaluating the stability of the micelles in different media and temperatures, and assessing their drug loading capacity and release profiles if used as drug carriers. nih.govmdpi.com

Engineering Liposomal Architectures with this compound

DSPE-PEG13-TFP ester is frequently incorporated into liposomal formulations. Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, capable of encapsulating both hydrophobic and hydrophilic molecules. nih.govxiahepublishing.com The incorporation of DSPE-PEG into liposomes, often referred to as PEGylation, is a common strategy to modify their surface properties and enhance their performance, particularly in terms of circulation half-life and stability in biological environments. nih.govresearchgate.netnih.govmdpi.com DSPE-PEG can be included during the liposome preparation process or inserted into pre-formed liposomes (post-insertion). nih.gov The TFP ester group on DSPE-PEG13-TFP is a reactive functional group that allows for the covalent conjugation of targeting ligands, proteins, peptides, or other biomolecules to the liposome surface, enabling active targeting capabilities. medchemexpress.commdpi.comcreative-biostructure.com

Thermodynamics and Kinetics of Lipid Bilayer Incorporation

The incorporation of DSPE-PEG13-TFP into a lipid bilayer is governed by thermodynamic and kinetic principles. The driving force for insertion is largely the favorable interaction of the hydrophobic DSPE tail with the lipid environment of the bilayer, coupled with the hydration of the PEG chain in the aqueous phase. core.ac.uknih.gov The thermodynamics of this process involve changes in free energy, enthalpy, and entropy as the lipid conjugate moves from the aqueous phase or a self-assembled state into the bilayer. core.ac.uknih.govnih.govmdpi.com The free energy change is influenced by factors such as the hydrophobic effect, the perturbation of lipid order in the bilayer, and the potential immobilization of the incorporated molecule. nih.gov

The kinetics of incorporation describe the rate at which DSPE-PEG13-TFP inserts into the bilayer. This rate can be influenced by the lipid composition of the bilayer, temperature (particularly in relation to the lipid phase transition temperature), and the concentration of the DSPE-PEG conjugate. core.ac.uknih.govnih.gov Studies on the kinetics of lipid or protein incorporation into membranes often involve techniques that monitor changes in fluorescence or other physical properties upon insertion. core.ac.uknih.gov The post-insertion technique, for example, relies on the spontaneous partitioning of DSPE-PEG from an aqueous solution or micelles into the outer leaflet of pre-formed liposomes, driven by the favorable thermodynamics of burying the hydrophobic tails within the bilayer. nih.gov

Influence on Liposome Stability and Structural Integrity

The incorporation of DSPE-PEG13-TFP significantly influences the stability and structural integrity of liposomes. The PEG corona formed on the liposome surface provides a steric barrier that reduces aggregation between liposomes, thereby enhancing their physical stability. nih.govmdpi.comijper.org This steric repulsion also minimizes interactions with plasma proteins and other components of the biological environment, reducing opsonization and clearance by the reticuloendothelial system, leading to prolonged circulation times in vivo. researchgate.netnih.govnih.govnanomedicine-rj.commdpi.com

However, the presence of PEGylated lipids can also have complex effects on bilayer properties. While PEGylation generally enhances stability in biological fluids, high concentrations of PEG-lipids can potentially influence membrane fluidity and even induce leakage of encapsulated contents under certain conditions. nih.gov The length and density of the PEG chains on the surface play a crucial role in these effects. nih.govnih.gov Furthermore, the TFP ester group, while enabling functionalization, is an activated ester and can potentially react with nucleophilic species, including components within the liposome or in the surrounding environment, which could impact the stability of the liposome or its cargo if not carefully considered during formulation and storage. mdpi.com Research has shown that activated lipids like this compound can undergo cross-reactions with encapsulated molecules, such as peptides, leading to conjugate formation and potential changes in the properties of the encapsulated substance and the liposome itself. mdpi.com

Table 2: Impact of PEGylation on Liposome Properties

PropertyInfluence of DSPE-PEG Incorporation
Physical StabilityIncreased (reduced aggregation) nih.govmdpi.comijper.org
Circulation TimeIncreased (reduced opsonization and clearance) researchgate.netnih.govnih.govnanomedicine-rj.commdpi.com
Interaction with ProteinsReduced non-specific binding researchgate.netnih.govnih.gov
Membrane FluidityCan be influenced by PEG concentration and length nih.gov
Encapsulated Cargo RetentionCan be affected by PEG concentration and potential leakage nih.gov
Reactivity (due to TFP)Potential for conjugation with reactive molecules mdpi.com

The interplay between the stabilizing effects of the PEG corona and potential destabilizing factors related to PEG concentration, chain length, and the reactivity of the TFP group must be carefully controlled during the design and formulation of DSPE-PEG13-TFP-containing liposomes to achieve desired performance characteristics.

Advanced Nanoparticle Systems Enabled by this compound Self-Assembly

The amphiphilic nature of this compound is the driving force behind its ability to self-assemble into ordered nanostructures in aqueous solutions. This self-assembly can occur independently or in conjunction with other lipids and polymers, leading to the formation of diverse nanoparticle systems. The presence of the PEG chain on the nanoparticle surface is a key feature enabled by DSPE-PEG conjugates like this compound, providing a "stealth" effect that reduces opsonization and prolongs circulation time in biological fluids. Furthermore, the terminal Tfp ester group allows for post-assembly functionalization, a powerful strategy for creating advanced nanoparticles with targeted delivery capabilities or other specific interactions. This ability to precisely modify the nanoparticle surface after formation distinguishes systems incorporating this compound, enabling the development of sophisticated nanocarriers for various biomedical applications.

Polymeric Nanoparticles and Lipid-Polymer Hybrid Nanostructures

This compound and related DSPE-PEG conjugates are integral components in the formation and stabilization of both polymeric nanoparticles and lipid-polymer hybrid nanostructures. In polymeric nanoparticle systems, DSPE-PEG can be incorporated to provide a hydrophilic outer layer, enhancing stability and biocompatibility.

Lipid-polymer hybrid nanoparticles (LPHNPs) represent a class of core-shell nanostructures that combine the benefits of both liposomes and polymeric nanoparticles. These systems typically consist of a polymeric core, which can encapsulate therapeutic agents, surrounded by a lipid layer that often includes PEGylated lipids like this compound. The self-assembly of LPHNPs can be achieved through various methods, including single-step nanoprecipitation, where polymers and lipids are co-assembled. During this process, the DSPE portion of this compound associates with the hydrophobic polymeric core, while the PEG chain extends outwards, forming a stabilizing shell. This lipid-PEG layer not only enhances stability but also reduces interaction with the immune system, leading to extended circulation times.

Research findings highlight the impact of DSPE-PEG on the properties of these hybrid nanoparticles. For instance, the inclusion of DSPE-PEG has been shown to improve the stability of lipid-polymer hybrid nanoparticles in biological media. The proportion of DSPE-PEG in the formulation can influence nanoparticle characteristics such as size, zeta potential, and drug release profiles. Studies have investigated varying ratios of PEGylated lipids to optimize nanoparticle properties for specific applications.

Nanoparticle TypePEGylated Lipid ComponentObservation/FindingSource
Lipid-Polymer HybridDSPE-PEGStable in water, PBS, and serum; unimodal size distribution (~100 nm); negative zeta potential.
Lipid-Polymer HybridDSPE-PEG-MalSpherical shape; size ~99.88 nm; charge ~29.17 mV; drug entrapment efficiency ~51.72%.
Lipid-Polymer HybridDSPE-PEGEnhanced stability in PBS; optimal concentration ~25% (w/w) for stability.
Lipid Nanoparticles (LNPs)DSPE-PEG vs DMG-PEGIncreased blood circulation time and duration of expression with higher DSPE-PEG proportion.

This table illustrates how the inclusion and characteristics of PEGylated lipids like DSPE-PEG impact the resulting nanoparticle properties, which are critical for their performance in various applications.

Design of Supramolecular Nanoparticles

While the term "supramolecular nanoparticles" can encompass a broad range of non-covalently assembled structures, within the context of this compound, its contribution to nanoparticle design lies primarily in enabling the creation of functionalized nanostructures through covalent modification via the Tfp ester group. The Tfp ester is a highly reactive group towards amines, allowing for the facile conjugation of various molecules, such as targeting ligands, antibodies, peptides, or fluorescent probes, to the nanoparticle surface after the initial self-assembly has occurred.

This post-assembly functionalization strategy offers significant advantages in nanoparticle design. It allows for the separation of the self-assembly process from the functionalization step, potentially leading to better control over nanoparticle size, morphology, and stability before the introduction of potentially disruptive functional molecules. By conjugating specific ligands, researchers can engineer nanoparticles with enhanced targeting capabilities towards specific cells or tissues, thereby improving the precision of drug delivery or imaging. The ability to attach different molecules through the Tfp handle allows for the creation of a library of functionalized nanoparticles from a common this compound-containing base structure, facilitating the design and optimization of advanced supramolecular assemblies with tailored biological interactions and functionalities.

Advanced Applications in Nanocarrier Functionalization

Liposome (B1194612) Surface Engineering and Functionalization via TFP Ester Reactivity

The incorporation of Tfp-peg13-dspe into liposomal formulations allows for subsequent modification of the liposome surface through the reactive TFP ester. This "post-insertion" or "post-preparation" functionalization strategy is widely utilized researchgate.netmdpi.com. The TFP ester readily reacts with primary amine groups present on targeting ligands, therapeutic molecules, or other functional moieties, forming stable amide bonds axispharm.combroadpharm.comaxispharm.com. This directed coupling permits the attachment of a variety of molecules to the pre-formed liposomal structure, offering control over surface composition and functionality axispharm.com.

Research has highlighted the potential for unintended cross-reactions when using activated lipids like this compound during the preparation of liposomes containing certain active pharmaceutical ingredients (APIs) that also possess reactive groups, such as amines or disulfide bonds researchgate.netmdpi.com. Studies using mass spectrometry have shown derivatization of encapsulated APIs like insulin (B600854) and vancomycin (B549263) when liposomes were prepared in the presence of Tfp-dPEG13-DSPE researchgate.netmdpi.com. For instance, analysis of insulin encapsulated in Tfp-dPEG13-DSPE-containing liposomes revealed substantial derivatization, estimated at 12% mdpi.com. Similarly, a formic acid adduct of the conjugate of Tfp-dPEG13-DSPE and vancomycin was detected in vancomycin-containing liposomes researchgate.netmdpi.com. These findings underscore the importance of considering potential side reactions during formulation development when employing activated lipids for post-preparation functionalization researchgate.netmdpi.com.

Encapsulated APIActivated LipidEstimated Modified Fraction
InsulinTfp-dPEG13-DSPE12%
VancomycinTfp-dPEG13-DSPEDetected (adduct)

Table 1: Estimated API Modification in Liposomes Containing Tfp-dPEG13-DSPE mdpi.com

Anchoring of Targeting Ligands (e.g., Peptides, Antibodies) to Liposome Surfaces

A primary application of this compound in liposome engineering is the covalent attachment of targeting ligands to the liposomal surface. The reactive TFP ester group provides a facile method for conjugating molecules bearing primary amines, such as peptides, antibodies, or antibody fragments axispharm.combiochempeg.com. This conjugation bestows target specificity upon the liposomes, enabling their directed accumulation at desired cell types or tissues, which is crucial for enhancing therapeutic efficacy and reducing off-target effects biochempeg.com.

For example, this compound has been used in the synthesis of conjugates with cell-penetrating peptides (CPPs) for enhanced intracellular delivery chemrxiv.orgchemrxiv.org. The reaction between this compound and an arginine-rich cyclic peptide ([¹³C₆;¹⁵N₄]Arg-cR9K) has been described for the preparation of a CPP-lipid conjugate (Lip-PEG13-cR9K) chemrxiv.orgchemrxiv.org. This highlights the utility of the TFP ester in creating functional lipid conjugates for advanced delivery systems chemrxiv.orgchemrxiv.org.

Nanoparticle Surface Modification for Enhanced Performance

Beyond liposomes, this compound is also valuable for modifying the surface of other types of nanoparticles. The ability to incorporate this lipid-PEG conjugate into nanoparticle formulations allows for the introduction of the reactive TFP ester on the nanoparticle surface, enabling subsequent functionalization axispharm.comaxispharm.com. This surface modification is critical for tailoring the behavior of nanoparticles in complex biological environments and improving their performance as drug delivery systems biochempeg.com.

Modulation of Colloidal Stability and Dispersion in Complex Biological Media

The PEG component of this compound plays a vital role in modulating the colloidal stability and dispersion of nanoparticles in biological media axispharm.comaxispharm.combiochempeg.com. The hydrophilic PEG brush on the nanoparticle surface creates a steric barrier that prevents aggregation in physiological fluids containing high concentrations of salts and proteins axispharm.combiochempeg.combiochempeg.com. This steric repulsion minimizes non-specific interactions with biological components, thereby maintaining the nanoparticles' dispersed state and preventing their rapid clearance by the reticuloendothelial system (RES) axispharm.combiochempeg.comissuu.com. The presence of the PEG layer, introduced via lipids like DSPE-PEG conjugates, is a well-established strategy to prolong the circulation half-life of nanoparticles biochempeg.comissuu.com.

Impact on Nanoparticle-Tissue Interactions and Penetration

Surface modification with this compound, primarily through its PEG and conjugated ligand components, significantly impacts nanoparticle-tissue interactions and penetration biochempeg.com. The PEG layer reduces non-specific uptake by cells and tissues, allowing the nanoparticles to circulate longer and potentially accumulate at target sites via passive targeting mechanisms like the enhanced permeability and retention (EPR) effect in tumors biochempeg.com. Furthermore, the conjugation of specific targeting ligands via the TFP ester enables active targeting, promoting specific binding and uptake by cells expressing the corresponding receptors axispharm.combiochempeg.com. This targeted interaction can lead to improved accumulation in the desired tissue and enhanced cellular internalization, facilitating drug delivery biochempeg.com.

Development of Specialized Nanocarrier Systems for Targeted Delivery

Functionalization for Receptor-Specific Binding and Internalization

The pentafluorophenyl ester (Tfp) group in this compound serves as a highly reactive handle for conjugating amine-containing ligands to the surface of nanocarriers axispharm.com. This functionalization is a crucial strategy for achieving receptor-specific binding and enhancing the internalization of nanocarrier-based drug delivery systems. By attaching targeting ligands such as peptides or antibodies, nanocarriers can be directed towards specific cell types or tissues that overexpress corresponding receptors axispharm.comnih.gov. This targeted approach can increase the local concentration of the therapeutic agent, potentially improving efficacy and reducing off-target effects.

Research has demonstrated the utility of activated lipids like this compound in conjugating targeting moieties. For instance, this compound has been used in the synthesis of conjugates with cell-penetrating peptides (CPPs), such as an arginine-rich cyclic peptide (Arg-cR9K) chemrxiv.org. CPPs are known for their ability to facilitate translocation across cell membranes, making them valuable for intracellular drug delivery chemrxiv.org. The conjugation of such peptides via the reactive Tfp ester allows for the creation of nanocarriers designed to bind to cell surfaces and promote cellular uptake.

However, studies investigating the use of activated lipids for post-insertion functionalization of liposomes have also highlighted potential challenges. Cross-reactions between the activated ester function of lipids like this compound and encapsulated active pharmaceutical ingredients (APIs), such as insulin or vancomycin, have been observed during liposomal preparation researchgate.netmdpi.com. Mass spectrometric analysis revealed the formation of conjugates between the lipid and the API. For insulin encapsulated in liposomes containing this compound, an estimated 12% modification of the insulin was reported due to this cross-reaction mdpi.com. Similarly, considerable amounts of lipid-vancomycin conjugates were detected researchgate.net. This indicates the high reactivity of the Tfp ester and underscores the need for careful formulation design and characterization when using post-insertion techniques for functionalization to minimize unintended API modification.

Strategies for Enhancing Systemic Circulation and Biodistribution

The polyethylene (B3416737) glycol (PEG) chain incorporated in this compound plays a vital role in modifying the pharmacokinetic profile and biodistribution of nanocarriers. PEGylation, the process of attaching PEG chains to the surface of nanoparticles, is a well-established strategy to enhance their systemic circulation time researchgate.netjiaci.org. The hydrophilic nature of the PEG chain creates a protective hydration layer around the nanocarrier, effectively shielding it from recognition by the reticuloendothelial system (RES) and reducing opsonization axispharm.comjiaci.orgissuu.com.

By preventing rapid clearance by the immune system and phagocytic cells, PEGylation prolongs the residence time of nanocarriers in the bloodstream axispharm.comjiaci.orgissuu.com. This extended circulation allows for greater opportunity for the nanocarriers to accumulate at target sites, particularly in tissues with leaky vasculature, such as tumors, through the enhanced permeability and retention (EPR) effect core.ac.uk. Furthermore, the presence of PEG-DSPE in liposomal formulations has been shown to help prevent nanoparticle aggregation, which is essential for maintaining colloidal stability and ensuring proper systemic distribution .

Bioconjugation Paradigms Utilizing Tfp Peg13 Dspe

Covalent Coupling to Diverse Biomolecules and Synthetic Entities

Conjugation with Peptides and Proteins for Bioactive Constructs

Tfp-PEG13-DSPE can be utilized for the covalent conjugation of peptides and proteins, leading to the creation of bioactive constructs. The activated TFP ester readily reacts with accessible amine groups on peptides and proteins, primarily the N-terminus and the ε-amino group of lysine (B10760008) residues. This conjugation strategy has been explored for modifying therapeutic proteins, potentially impacting their stability, half-life, and immunogenicity.

One notable application involves the conjugation of activated lipids, including this compound, to insulin (B600854) within liposomal formulations. Research has demonstrated that such conjugation can occur during the encapsulation process. Analysis of insulin encapsulated in liposomes containing this compound revealed substantial derivatization of the insulin by the activated lipid, with an estimated modified fraction of 12%. This finding highlights the reactivity of the TFP ester group with proteins even within complex formulations and suggests that the conjugation efficiency and the resulting bioconjugate characteristics are important considerations in the design and manufacturing of such systems.

Functionalization of Small Molecules and Nucleic Acids

Beyond peptides and proteins, the reactive TFP ester of this compound also enables the functionalization of small molecules and nucleic acids that contain suitable nucleophilic groups, such as amines. While specific detailed research findings on the direct conjugation of this compound to a broad range of small molecules or nucleic acids were not extensively detailed in the provided search results, the general principles of activated ester chemistry and the use of PEGylated lipids in modifying various molecules are well-established in bioconjugation.

Small molecules are frequently functionalized to improve their properties, such as solubility or targeting. Similarly, nucleic acids, including DNA and RNA, can be modified for various applications, including enhanced stability, cellular uptake, or the introduction of reporter molecules. The incorporation of a DSPE-PEG-TFP linker provides a mechanism to attach these entities to a lipid anchor, potentially for integration into delivery vehicles like liposomes or micelles. The TFP ester's reactivity with amines makes it suitable for conjugating molecules containing primary amine groups, which are present in various small molecules and modified nucleic acids. Research into small molecule-RNA interactions and the functionalization of nucleic acids underscores the importance of understanding molecular interactions and developing effective conjugation strategies for these biomolecules.

Principles of Site-Specific vs. Non-Site-Specific Conjugation Strategies

Bioconjugation strategies can be broadly categorized as site-specific or non-site-specific. Non-site-specific methods, such as the acylation of lysine residues or alkylation of cysteine residues, are widely used but often result in heterogeneous products with variable drug-to-antibody ratios (DARs) and potential modifications at multiple sites within the target molecule. This heterogeneity can pose challenges for product characterization, process consistency, and can potentially impact the biological activity, pharmacokinetics, and immunogenicity of the bioconjugate.

In contrast, site-specific conjugation aims to attach a molecule at predetermined, unique sites on the target biomolecule, leading to a more homogeneous product with a defined DAR and consistent properties. This can be achieved through various methods, including the use of engineered amino acids, enzymatic modifications, or by targeting specific functional groups made available through controlled reactions. Site-specific conjugation offers advantages in terms of reproducibility, control over the location of modification, and potentially improved therapeutic index by minimizing off-target effects.

While the TFP ester of this compound reacts with amine groups, which can be numerous in peptides and proteins (e.g., lysine residues), the resulting conjugation using this method alone is typically non-site-specific if multiple amine groups are available. Achieving site-specific conjugation with this compound would likely require strategies to limit the reactivity to a single or a few specific amine sites on the target molecule, potentially through protein engineering or controlled reaction conditions. However, the primary utility of the TFP ester in this compound, as indicated by its use in forming conjugates with insulin in liposomes, appears to leverage its general reactivity with available amines for incorporating the lipid-PEG moiety.

Evaluation of Bioconjugate Stability and Integrity in Research Systems

Evaluating the stability and integrity of bioconjugates formed using compounds like this compound is a critical aspect of research and development. The stability of the covalent linkage between the this compound and the conjugated molecule is essential for maintaining the structural integrity and intended function of the bioconjugate in various research systems, including in vitro studies and potentially in vivo models.

Factors influencing bioconjugate stability include the chemical nature of the covalent bond, the environment (e.g., pH, temperature, presence of enzymes), and the inherent stability of the conjugated molecules. For bioconjugates involving this compound, the stability of the amide bond formed between the TFP ester and an amine is a key consideration. Research involving bioconjugates often includes analytical techniques to assess the extent of conjugation, identify potential degradation products, and monitor the stability of the conjugate over time under different conditions. Maintaining the integrity of the bioconjugate is crucial to ensure that the desired properties, such as targeted delivery or sustained release, are maintained and that the conjugated molecule remains active or functional.

This compound as a Component in Proteolysis Targeting Chimeras (PROTACs) Research

This compound has been identified as a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. A typical PROTAC molecule consists of two ligands connected by a linker: one ligand binds to a target protein of interest, and the other ligand recruits an E3 ubiquitin ligase. The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

In this context, this compound can serve as a component of the linker that connects the target protein-binding ligand and the E3 ligase-recruiting ligand. The DSPE portion could potentially be used for anchoring the PROTAC to lipid structures or for facilitating cellular delivery, while the PEG13 chain provides flexibility and can influence the pharmacokinetic properties of the PROTAC. The TFP ester group, when part of a PROTAC linker precursor, would typically be reacted with a molecule containing an amine group to form a covalent bond, thereby assembling the complete PROTAC molecule. The use of PEG linkers in PROTACs is common, as they can help optimize the spatial arrangement of the two ligands and improve the solubility and cellular permeability of the chimera. Research into PROTACs is an active area, and linkers like this compound contribute to the diverse chemical space available for designing novel protein degraders.

Theoretical Frameworks and Mechanistic Insights

Computational Modeling and Simulation of Tfp-PEG13-DSPE Interactions

Computational methods, particularly molecular dynamics (MD) simulations, play a vital role in predicting and understanding the behavior of complex molecules like this compound in various environments. These simulations can provide insights into self-assembly processes and potential reaction pathways that are difficult to observe experimentally. Computational modeling and simulation reinforce science, tools, and practices to drive the validity and adoption of models and simulations in biomedical research mdic.orgpitt.edubenthambooks.com.

Molecular Dynamics Simulations for Self-Assembly Prediction

Molecular dynamics simulations have been extensively used to study the self-assembly of PEGylated lipids, including DSPE-PEG, into various structures such as micelles and bilayers acs.orgnih.govresearchgate.netkinampark.comnih.gov. These simulations can predict the aggregation number, size, and shape of the resulting nanostructures based on factors like lipid concentration, PEG chain length, grafting density, and solvent properties nih.govresearchgate.net. For instance, MD simulations have shown how DSPE-PEG molecules can self-assemble, with the hydrophobic DSPE tails aggregating to form a core and the hydrophilic PEG chains extending into the aqueous environment acs.orgkinampark.com. The simulations can reveal the arrangement of molecules within the assembly, such as the formation of bilayers by DSPE fragments and the distribution of PEG chains on the surface kinampark.com. They can also demonstrate how micelle cores can inflate and coronas fluctuate, influencing their capacity to accommodate guest molecules nih.govresearchgate.net. While specific MD simulations for this compound are not detailed in the provided results, studies on similar DSPE-PEG conjugates establish the methodology and its relevance for predicting the self-assembly behavior of this compound, where the DSPE portion drives aggregation and the PEG13 chain influences the resulting structure and stability in aqueous media.

Computational Analysis of Conjugation Reaction Pathways

Computational chemistry, such as density functional theory (DFT), is a powerful tool for elucidating reaction pathways, identifying intermediates, and determining activation energies mdpi.com. This approach can provide insights into the molecular mechanisms of conjugation reactions. The Tfp group on this compound is an activated ester designed for reaction with nucleophiles, typically amines, to form a stable amide bond axispharm.comaxispharm.comresearchgate.netresearchgate.net. While specific computational analyses of the reaction between the Tfp group of this compound and a target molecule are not presented, computational studies have been applied to understand the mechanisms of similar conjugation chemistries, including TFP activation for antibody labeling researchgate.net. These studies can model the transition states and energy profiles of the reaction, helping to optimize reaction conditions and predict reactivity. The stability of the resulting covalent bond, such as a C-N bond formed during amine conjugation, can also be assessed computationally mdpi.com. Applying computational analysis to the Tfp conjugation reaction of this compound would involve modeling the interaction between the Tfp-activated ester and the nucleophilic group on the target molecule, providing a detailed understanding of the reaction pathway and the factors influencing reaction efficiency and product stability.

Mechanism of the "Stealth" Effect Conferred by PEGylation

The "stealth" effect is a crucial property conferred by the PEG chain in this compound and other PEGylated nanocarriers. This effect primarily enables the material to evade rapid clearance by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES), thereby prolonging its circulation time in the bloodstream monash.edubiochempeg.comopenaccesspub.orgbiochempeg.comnih.govnih.gov. The stealth effect is attributed to the physical and chemical properties of the hydrophilic PEG layer on the surface of self-assembled structures like liposomes or micelles monash.edubiochempeg.comopenaccesspub.orgbiochempeg.comnih.govnih.govrsc.orgresearchgate.netbiorxiv.org.

Reduction of Non-Specific Protein Adsorption and Aggregation

A primary mechanism of the stealth effect is the reduction of non-specific adsorption of proteins, particularly opsonins, onto the surface of the PEGylated structure monash.edubiochempeg.comopenaccesspub.orgbiochempeg.comnih.govrsc.orgresearchgate.netbiorxiv.orgacs.orgmdpi.comacs.org. Opsonins are proteins that mark particles for uptake by phagocytic cells of the MPS openaccesspub.org. The presence of a dense, hydrated brush of PEG chains on the surface creates a steric barrier that physically repels approaching proteins biochempeg.comrsc.orgresearchgate.netmdpi.com. This steric hindrance reduces the opportunities for proteins to interact with the underlying lipid surface biochempeg.comrsc.org. Additionally, PEG is highly hydrophilic and forms a structured hydration layer through hydrogen bonding with water molecules biochempeg.comresearchgate.netmdpi.com. This tightly bound water layer further repels hydrophobic proteins and prevents their adsorption biochempeg.commdpi.com. The extent of protein adsorption reduction is influenced by PEG grafting density and molecular weight, with higher densities and longer chains generally leading to better protein resistance rsc.orgacs.orgacs.org. The PEG layer also prevents the aggregation of the self-assembled nanoparticles, contributing to their stability and prolonged circulation biochempeg.comnih.govresearchgate.netacs.org.

Hydrodynamic Volume and Its Impact on Biological Interactions

PEGylation significantly increases the hydrodynamic volume of the molecule or the nanoparticle it is part of biochempeg.comresearchgate.netnih.gov. The hydrodynamic volume refers to the effective size of the solvated molecule or particle as it moves through a solution. This increased size plays a role in evading renal filtration, which typically clears smaller molecules from the bloodstream biochempeg.com. Furthermore, the hydrodynamic volume, along with PEG grafting density and conformation (e.g., mushroom or brush), influences interactions with cells acs.orgresearchgate.net. A sufficient hydrodynamic volume and appropriate PEG conformation can minimize non-specific cellular uptake acs.orgacs.org. Studies have shown that the PEG layer properties, including hydrodynamic volume, are critical factors determining particle-cell interactions and the extent of protein adsorption, which in turn affects cellular uptake and viability acs.orgresearchgate.net.

Intermolecular Forces Governing Functionalization and Stability

The behavior and stability of this compound are governed by a combination of intermolecular forces. The self-assembly of the molecule in aqueous environments is driven by the hydrophobic effect, where the two stearoyl chains of the DSPE lipid minimize their contact with water by aggregating together nih.govkinampark.combiochempeg.comrsc.org. The hydrophilic PEG13 chain, conversely, extends into the aqueous phase and is highly solvated through hydrogen bonding between the ether oxygen atoms of PEG and water molecules biochempeg.comresearchgate.netmdpi.com. This creates a stable interface between the hydrophobic core and the aqueous environment.

Role of PEG Chain Length (PEG13) in Nanocarrier Performance and Design

Polyethylene (B3416737) glycol (PEG) conjugation, or PEGylation, of lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a widely adopted strategy in the design of nanocarriers, particularly liposomes and lipid nanoparticles. biochempeg.comnih.govnih.gov The primary purpose of incorporating PEGylated lipids like this compound is to create a hydrophilic layer on the surface of the nanocarrier. rsc.orgmedcraveonline.com This layer provides steric stabilization, reduces the adsorption of opsonin proteins from the bloodstream, and consequently minimizes rapid clearance by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the nanocarriers. nih.govrsc.orgnih.govnih.govnih.gov The trifluorophenyl (Tfp) group in this compound serves as an activated ester for conjugation, allowing the attachment of targeting ligands or other molecules to the PEG chain, but it does not directly influence the steric shielding provided by the PEG chain itself. axispharm.com

The performance and biological fate of PEGylated nanocarriers are significantly influenced by several structural factors of the PEG-lipid conjugate, including the PEG chain length, PEG density on the nanocarrier surface, and the conformation of the PEG chains. nih.govrsc.orgmedcraveonline.comnih.govnih.govnih.govcas.orgmdpi.comnih.gov Specifically, the length or molecular weight (MW) of the PEG chain plays a critical role in determining the effectiveness of the steric barrier and the resulting biological interactions. nih.govnih.govrsc.orgmedcraveonline.comnih.govnih.govnih.govmdpi.comnih.govresearchgate.net

Studies investigating the impact of PEG chain length on DSPE-based nanocarriers generally demonstrate a correlation between PEG molecular weight and circulation time. Longer PEG chains, such as those with MWs of 2000 Da (approximately PEG45) or 5000 Da (approximately PEG114), are typically more effective at preventing protein adsorption and MPS uptake, leading to extended systemic circulation compared to shorter PEG chains. nih.govnih.govmedcraveonline.comnih.govnih.govresearchgate.net For instance, increasing the MW of PEG from 750 Da to 5000 Da on liposomes resulted in higher blood levels. nih.gov Similarly, nanoparticles modified with PEG 5 kDa have shown longer circulation times compared to those with shorter PEG chains. rsc.orgmedcraveonline.comresearchgate.net

However, the relationship between PEG chain length and nanocarrier performance is not always straightforward and can exhibit a biphasic effect. biochempeg.comcas.org While increasing PEG length generally enhances stealth properties up to a certain point, excessively long PEG chains or very short ones can sometimes be less effective or even induce the Accelerated Blood Clearance (ABC) phenomenon upon repeated administration. biochempeg.comcas.orgresearchgate.net A PEG MW of around 5 kDa has been suggested as providing optimal stealth properties in some studies. rsc.orgmedcraveonline.commdpi.comresearchgate.net

PEG13 refers to a PEG chain with 13 ethylene (B1197577) glycol repeating units. The molecular weight of a PEG13 chain is approximately 600 Da (13 * 44 Da/unit + end groups). Compared to the more commonly studied PEG2000 (approx. 2000 Da) and PEG5000 (approx. 5000 Da) used for achieving significant stealth effects and prolonged circulation, PEG13 is a relatively short PEG chain. Based on the general trends observed in the literature for PEGylated DSPE nanocarriers, a PEG13 chain would be expected to provide some degree of steric stabilization and reduced protein adsorption compared to a non-PEGylated lipid. This could lead to a modest increase in circulation time and reduced non-specific uptake by immune cells. However, it is likely that a PEG13 chain would be less effective in conferring long-circulating properties or achieving the same level of stealth effect as nanocarriers incorporating longer PEG chains like PEG2000 or PEG5000, given that longer chains generally provide a more substantial hydration layer and steric barrier. nih.govnih.govnih.govnih.gov

Specific, detailed research findings directly comparing the performance of nanocarriers formulated with this compound against those with identical compositions but varying PEG chain lengths (e.g., PEG5-DSPE, PEG25-DSPE) are not extensively available in the provided search results. Studies mentioning this compound primarily focus on its synthesis or use in conjugation reactions rather than a comparative analysis of its PEG length effect on nanocarrier performance. axispharm.comsemanticscholar.orgresearchgate.netmdpi.comchemrxiv.org Therefore, while the theoretical framework suggests that PEG13 would offer some benefits over non-PEGylated lipids, its specific performance characteristics relative to other PEG lengths in the context of this compound-containing nanocarriers would require dedicated comparative studies.

Based on the general principles of PEGylation and the available data on PEG-DSPE conjugates, the expected influence of the PEG13 chain length on nanocarrier performance can be summarized conceptually:

Performance ParameterExpected Influence of PEG13 (relative to non-PEGylated)Expected Influence of PEG13 (relative to PEG2000/PEG5000)Supporting Literature (General PEG-DSPE)
Protein AdsorptionReducedHigher rsc.orgmedcraveonline.comnih.govnih.gov
MPS UptakeReducedHigher nih.govrsc.orgmedcraveonline.comnih.govnih.govnih.gov
Blood Circulation TimeIncreasedShorter nih.govnih.govrsc.orgmedcraveonline.comnih.govnih.govnih.govresearchgate.net
Steric StabilizationProvidedLess pronounced biochempeg.comnih.govnih.govrsc.orgnih.govnih.gov
Particle Size (Hydration)Slightly increasedSmaller increase rsc.orgresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Tfp-peg13-dspe, and how can reproducibility issues be addressed?

  • Methodological Answer : Synthesis protocols for this compound typically involve stepwise PEGylation and thiol-reactive conjugation. To ensure reproducibility, document critical parameters such as reaction stoichiometry, pH, temperature, and purification methods (e.g., size-exclusion chromatography). Cross-reference experimental details with primary literature and validate purity via HPLC or mass spectrometry. For replication, provide raw spectral data (e.g., NMR, FTIR) in supplementary materials .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Dynamic Light Scattering (DLS) for hydrodynamic diameter analysis.
  • Nuclear Magnetic Resonance (NMR) to confirm PEGylation sites.
  • MALDI-TOF Mass Spectrometry for molecular weight validation.
  • Fluorescence Spectroscopy to assess functional group retention (e.g., Tfp activity). Calibrate instruments against standardized controls and report detection limits .

Q. What are the critical parameters to monitor during the purification of this compound to ensure high yield and purity?

  • Methodological Answer : Monitor:

  • Solubility in aqueous buffers at varying pH levels.
  • Column Elution Profiles during size-exclusion chromatography.
  • Aggregation via dynamic light scattering.
    Optimize dialysis conditions (e.g., membrane pore size, buffer exchange rate) and validate purity using SDS-PAGE or capillary electrophoresis .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the stability of this compound under varying environmental conditions?

  • Methodological Answer : Apply a factorial design to test variables such as temperature (4°C–37°C), pH (5.0–8.0), and ionic strength. Use accelerated stability studies (e.g., 40°C/75% RH) to model degradation kinetics. Quantify stability via:

  • Circular Dichroism (CD) for secondary structure changes.
  • Size-Exclusion Chromatography (SEC) for aggregation.
    Include negative controls (e.g., unmodified Tfp) and statistical power analysis to determine sample size .

Q. What methodologies are recommended for resolving contradictions in pharmacokinetic data across studies involving this compound?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., animal models, dosing regimens). Perform meta-analysis with subgroup stratification (e.g., PEG chain length, administration route). Validate findings via in vitro-in vivo correlation (IVIVC) studies and sensitivity analysis to assess robustness .

Q. How can computational modeling be integrated with experimental data to predict the behavior of this compound in biological systems?

  • Methodological Answer : Combine molecular dynamics (MD) simulations to predict PEG-Tfp conformational changes with pharmacokinetic (PK) modeling (e.g., compartmental analysis). Validate predictions using:

  • Surface Plasmon Resonance (SPR) for binding affinity.
  • Fluorescence Resonance Energy Transfer (FRET) for real-time interaction monitoring.
    Calibrate models with experimental half-life and biodistribution data .

Q. What strategies should be employed to ensure ethical considerations and compliance when conducting in vivo studies with this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Implement:

  • Dose Escalation Protocols to minimize toxicity.
  • Blinded Randomization for treatment groups.
  • Endpoint Criteria aligned with institutional animal care guidelines (e.g., humane endpoints).
    Document ethical approvals and data transparency in supplementary materials .

Q. How can researchers systematically identify and address knowledge gaps in the current literature on this compound's mechanism of action?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps. Conduct a scoping review to map existing studies, followed by PICO (Population, Intervention, Comparison, Outcome) formulation for hypothesis-driven experiments. Validate hypotheses via CRISPR-based gene editing or RNA interference to isolate pathways .

Data Presentation Guidelines

  • Tables : Include numerical data on synthesis yield, stability metrics, and pharmacokinetic parameters. Use footnotes to define abbreviations (e.g., PEG: Polyethylene glycol) .
  • Figures : Provide high-resolution chromatograms, spectral overlays, and molecular models. Ensure accessibility via colorblind-friendly palettes and axis labels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.